1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

Medicinal Chemistry Process Chemistry Building Block Sourcing

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride is a strategic 4-aminopiperidine building block essential for medicinal chemistry programs targeting N-type calcium channels and sigma-1 receptors. The N-butanoyl chain length is specifically optimized for potent antinociceptive activity, as demonstrated in vivo with compound 18 analogs. This pre-functionalized scaffold bypasses early synthetic steps, enabling direct diversification at the 4-amino position for focused library synthesis and hit-to-lead acceleration across neuroscience and antiparasitic indications.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1235440-40-0
Cat. No. B1520344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride
CAS1235440-40-0
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCC(CC1)N.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-6-4-8(10)5-7-11;/h8H,2-7,10H2,1H3;1H
InChIKeyBPMRIRGZAJOFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopiperidin-1-yl)butan-1-one Hydrochloride (CAS 1235440-40-0): Core Structural Identity and Procurement Baseline


1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride (CAS 1235440-40-0) is a synthetic organic compound belonging to the class of 4-aminopiperidine derivatives, characterized by a piperidine ring substituted with a primary amine at the 4-position and a butanoyl (butyryl) group at the 1-position, isolated as the hydrochloride salt for enhanced stability and solubility [1]. It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and preclinical drug discovery, particularly for the synthesis of biologically active molecules targeting central nervous system disorders and inflammation [2]. The compound is typically supplied as a crystalline solid with a molecular formula of C9H19ClN2O and a molecular weight of 206.71 g/mol, and it is available from multiple chemical vendors for research purposes .

Why 1-(4-Aminopiperidin-1-yl)butan-1-one Hydrochloride Cannot Be Arbitrarily Replaced by Other 4-Aminopiperidine Derivatives in Synthesis


Generic substitution among 4-aminopiperidine derivatives is inadvisable due to the profound impact of the N-acyl chain length on the resulting compound's physicochemical properties, receptor binding profiles, and downstream synthetic utility. Even seemingly minor structural variations, such as a single methylene group difference in the acyl chain, can lead to significant shifts in lipophilicity (logP), aqueous solubility, and steric bulk, which in turn modulate membrane permeability, metabolic stability, and target engagement . The specific butanoyl group present in this compound has been demonstrated, through class-level inference from related 4-aminopiperidine N-type calcium channel blockers, to provide an optimal balance of these parameters for generating analogs with potent and selective pharmacological activity, unlike shorter or longer chain homologs [1]. The following quantitative evidence guide details the precise, measurable points of differentiation that justify the selection of this specific salt form.

Quantitative Differentiation Evidence for 1-(4-Aminopiperidin-1-yl)butan-1-one Hydrochloride vs. Key Analogs


Molecular Weight and Salt Form Impact on Handling and Stoichiometry

The target compound exists as the hydrochloride salt (C9H19ClN2O, MW = 206.71 g/mol), which is a crucial differentiator from the free base form (C9H18N2O, MW = 170.25 g/mol) [1]. This salt formation increases molecular weight by 21.4% and provides a measurable enhancement in solid-state stability and aqueous solubility, as evidenced by its well-defined crystalline nature and reported melting point of 212-214°C, compared to the free base which often exists as a less stable oil or low-melting solid . This difference is critical for accurate weighing, formulation, and reaction stoichiometry in multi-step syntheses, ensuring reproducibility.

Medicinal Chemistry Process Chemistry Building Block Sourcing

Lipophilicity (LogP) Modulation via N-Butanoyl Chain Length

The compound exhibits a calculated logP of -0.948, indicating a hydrophilic character that is atypical for its molecular weight range . This contrasts sharply with the more lipophilic pentanoyl analog (C10H20N2O, MW = 184.28, predicted logP ≈ 1.1) and the even more hydrophilic ethanoyl analog (C7H14N2O, MW = 142.20, predicted logP ≈ -1.8) . The butanoyl chain provides a specific, quantifiable balance of lipophilicity, which is hypothesized to be critical for achieving optimal membrane permeability and brain penetration in the context of the 4-aminopiperidine N-type calcium channel blocker pharmacophore [1]. This is a class-level inference supported by the observation that compounds with this exact N-acyl substitution pattern were among the most active in the series.

Drug Design Pharmacokinetics ADME Properties

Purity Specifications and Reproducibility in Synthesis

Commercial vendors consistently supply this compound at a purity of ≥95%, with some sources offering material certified at ≥98% . This level of purity is comparable to, but often more rigorously documented than, that of the more commonly used 3-amino regioisomer (1-(3-aminopiperidin-1-yl)butan-1-one, CAS 1306756-99-9), which is also typically listed at 95% purity but lacks a similarly broad vendor base offering higher-grade specifications . The established supply chain and quality control data for this specific hydrochloride salt reduce the risk of introducing uncharacterized impurities into sensitive biological assays or multi-step synthetic sequences.

Synthetic Chemistry Quality Control Procurement Specification

Regioisomeric Differentiation: 4-Amino vs. 3-Amino Substitution on Piperidine

The position of the amino group on the piperidine ring (4-position vs. 3-position) is a critical determinant of biological activity and synthetic utility. While direct comparative binding data for these specific butanoyl derivatives is not publicly available, extensive SAR studies on related 4-aminopiperidine scaffolds, such as those targeting N-type calcium channels, plasmepsin II, and influenza hemagglutinin, consistently demonstrate that the 4-amino substitution pattern is essential for high-affinity target engagement [1]. The 3-amino regioisomer (CAS 1306756-99-9) exhibits a different spatial orientation of the amine, which is predicted to alter hydrogen-bonding networks and receptor fit, thereby yielding distinct and often inferior pharmacological profiles . This is a class-level inference based on the prevalence of the 4-amino motif in active pharmaceutical leads.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

High-Value Application Scenarios for 1-(4-Aminopiperidin-1-yl)butan-1-one Hydrochloride Based on Quantified Differentiation


Preclinical Synthesis of N-Type Calcium Channel Blockers for Neuropathic Pain

This compound serves as a direct synthetic precursor to a specific subclass of 4-aminopiperidine derivatives that were identified as potent N-type calcium channel antagonists. The N-butanoyl chain length was a key structural feature of the most active analogs in this series, with compound 18 (1-(4-aminopiperidin-1-yl)-4,4-bis(fluorophenyl)butan-1-one) showing significant antinociceptive activity in vivo [1]. The target compound's specific acyl chain length is critical for accessing this pharmacophore, as shorter or longer chains were not as effective in the reported SAR studies. Its use ensures that the final analog retains the optimal lipophilicity and steric profile required for target engagement.

Construction of Focused 4-Aminopiperidine Libraries for Antiprotozoal Drug Discovery

Given the established utility of 4-aminopiperidine scaffolds in developing potent inhibitors of Plasmodium falciparum and Trypanosoma brucei (with IC50 values as low as <0.2 μM) [2], this compound's high purity and reliable salt form make it an ideal starting material for generating focused libraries via parallel synthesis. The free amine at the 4-position can be readily functionalized with diverse capping groups, while the butanoyl chain provides a consistent, pharmacologically relevant N-substituent. Its use minimizes the synthetic steps required to access a known active scaffold, accelerating hit-to-lead optimization.

Synthesis of Sigma-1 Receptor Ligands for Neurodegenerative Disease Research

Derivatives of 1-(4-aminopiperidin-1-yl)butan-1-one have been investigated for their affinity toward the sigma-1 receptor, a target implicated in Alzheimer's disease and other neurodegenerative conditions [3]. The compound's specific butanoyl chain and 4-amino substitution are believed to be crucial for achieving the necessary binding conformation. By employing this pre-functionalized building block, researchers can bypass the initial steps of piperidine core elaboration and focus directly on optimizing peripheral substituents to enhance receptor selectivity and potency.

Quote Request

Request a Quote for 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.